N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a pyridin-3-yl group at the 4-position and a tetrahydroisoquinoline sulfonyl moiety at the para position of the benzamide. This compound belongs to a class of molecules designed for targeted therapeutic applications, leveraging the thiazole ring’s bioisosteric properties and the sulfonyl group’s role in enhancing binding affinity to biological targets such as kinases or proteases . The pyridinyl-thiazole scaffold is structurally analogous to inhibitors of enzymes involved in inflammatory or proliferative pathways, while the tetrahydroisoquinoline sulfonyl group may improve metabolic stability compared to simpler sulfonamides .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c29-23(27-24-26-22(16-32-24)19-6-3-12-25-14-19)18-7-9-21(10-8-18)33(30,31)28-13-11-17-4-1-2-5-20(17)15-28/h1-10,12,14,16H,11,13,15H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTFMJHZDKBMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the pyridine and thiazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to improve efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, including hepatocellular carcinoma (HepG2). In vitro tests demonstrated that compounds with similar structural motifs exhibited selectivity indices significantly higher than that of methotrexate, a standard chemotherapy drug . The molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer cell proliferation.
Antimicrobial Properties
The thiazole moiety present in the compound has been associated with antimicrobial activity. Research indicates that derivatives of thiazole exhibit potent antifungal effects against Candida species and other pathogenic fungi. For instance, compounds synthesized from related thiazole structures showed better efficacy than fluconazole against various strains, demonstrating the potential of thiazole-containing compounds as antifungal agents .
Neuroprotective Effects
Another area of research involves the neuroprotective properties of thiazole derivatives. Studies have suggested that compounds containing thiazole rings may provide protection against neurodegenerative diseases by modulating neuroinflammatory processes and promoting neuronal survival . The tetrahydroisoquinoline structure is also known for its neuroprotective effects, which may enhance the overall efficacy of the compound in neurological applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves multiple steps that can be optimized to enhance yield and purity. Structure-activity relationship studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, changing substituents on the pyridine or thiazole rings can significantly affect the potency and selectivity of the compound against specific targets .
Potential in Drug Design
The unique combination of thiazole and isoquinoline structures makes this compound a promising candidate for further drug development. Its ability to interact with multiple biological targets suggests potential applications in treating not only cancer but also infectious diseases and neurodegenerative disorders. The ongoing research into its pharmacokinetics and toxicity profiles will be essential for advancing this compound into clinical trials.
Case Studies and Experimental Findings
A number of case studies have documented the synthesis and testing of similar compounds:
These findings underscore the versatility of compounds like this compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling cascades. For example, it may inhibit certain kinases or proteases, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Findings:
Core Modifications: Replacement of pyridin-3-yl with pyridin-2-yl () reduces steric bulk but diminishes potency, likely due to altered hydrogen-bonding interactions with target proteins .
Sulfonyl Group Impact: The tetrahydroisoquinoline sulfonyl group in the target compound provides rigidity and π-stacking capability, favoring interactions with hydrophobic enzyme pockets compared to methylsulfonyl () or methyl(phenyl)sulfamoyl () groups .
Solubility and Bioavailability: Compounds with smaller sulfonyl substituents (e.g., methylsulfonyl in ) exhibit higher aqueous solubility but lower metabolic stability. In contrast, the target compound’s tetrahydroisoquinoline group balances moderate solubility with enhanced stability .
Biological Activity :
- Thiazole derivatives with extended aromatic systems (e.g., benzothiazol-2-ylidene in ) show reduced solubility, limiting their utility in in vivo models despite high in vitro potency .
Notes on Contradictory Evidence
- and describe compounds with unrelated triazole or thiazolidinone cores, limiting their relevance to this comparison .
Biological Activity
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a pyridine ring, a thiazole moiety, and a tetrahydroisoquinoline sulfonamide group. The molecular formula is , and it exhibits a molecular weight of approximately 353.43 g/mol. Its unique structural features allow for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor activities. The thiazole and pyridine components are believed to enhance binding affinity to various targets, potentially leading to:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways relevant to neurodegenerative diseases.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer and anti-inflammatory properties. Here are some key findings:
1. Anti-Cancer Activity
In a study evaluating the anti-cancer potential of this compound on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
2. Anti-Inflammatory Effects
Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. Results demonstrated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the thiazole and isoquinoline rings in enhancing biological activity. Variations in these groups can lead to changes in potency and selectivity for specific biological targets.
Key Insights:
- The presence of electron-withdrawing groups enhances binding affinity.
- Modifications at the 2-position of the thiazole significantly impact anti-cancer efficacy.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide, and what reaction conditions are critical for success?
- The synthesis typically involves multi-step reactions starting with functionalized thiazole and tetrahydroisoquinoline precursors. For example:
- Step 1 : Condensation of 4-(pyridin-3-yl)-1,3-thiazol-2-amine with activated benzamide intermediates under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Step 2 : Sulfonylation using 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Critical conditions include temperature control (60–80°C), anhydrous environments, and reaction monitoring via TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- NMR Spectroscopy :
- 1H NMR identifies aromatic protons from the pyridine (δ 8.5–9.0 ppm) and thiazole (δ 7.5–8.0 ppm) moieties. The tetrahydroisoquinoline protons appear as multiplet signals (δ 2.5–4.0 ppm) .
- 13C NMR confirms carbonyl (δ ~165 ppm) and sulfonamide (δ ~55 ppm) groups .
Q. How does the presence of the tetrahydroisoquinoline sulfonyl group influence the compound's physicochemical properties?
- The sulfonyl group enhances solubility in polar solvents (e.g., DMSO) and stabilizes the molecule via hydrogen bonding. The tetrahydroisoquinoline moiety contributes to lipophilicity, which is critical for membrane permeability in biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step, and what catalysts or solvents are most effective?
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride .
- Solvent Optimization : Dichloromethane (DCM) or THF improves reaction homogeneity, while DMF may lead to side reactions with amine groups .
- Yield Improvement : Pre-activation of the amine intermediate with a mild base (e.g., NaHCO3) before sulfonylation increases yields by 15–20% .
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models interactions between the thiazole-pyridine core and kinase active sites (e.g., tyrosine kinases) .
- MD Simulations : GROMACS or AMBER can simulate stability of the sulfonamide group in aqueous environments, highlighting hydration effects on binding affinity .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves splitting caused by hindered rotation of the tetrahydroisoquinoline group .
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to confirm connectivity .
- X-ray Crystallography : Provides definitive proof of stereochemistry and sulfonamide geometry .
Q. What strategies mitigate degradation of the thiazole ring under acidic or oxidative conditions during biological assays?
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid-catalyzed hydrolysis .
- Antioxidants : Add 0.1% ascorbic acid to cell culture media to reduce oxidative cleavage .
- Prodrug Design : Mask the thiazole nitrogen with a photolabile protecting group for controlled release in vivo .
Methodological Considerations
Q. What purification techniques ensure high purity (>95%) of the final compound?
- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc → 100% EtOAc) to separate sulfonamide byproducts .
- Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) achieve baseline separation of enantiomers .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, then quantify degradation via HPLC .
- Lyophilization : Freeze-drying in amber vials under argon extends shelf life to >12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
